Cas no 99694-90-3 (Scholaricine)

Scholaricine structure
Scholaricine structure
商品名:Scholaricine
CAS番号:99694-90-3
MF:C20H24N2O4
メガワット:356.41556
CID:810089
PubChem ID:50900051

Scholaricine 化学的及び物理的性質

名前と識別子

    • Curan-17-oic acid,2,16-didehydro-12,19- dihydroxy-,methyl ester,(19S)-
    • Methyl (19S)-12,19-dihydroxy-2,16-didehydrocuran-17-oate
    • Scholaricine
    • 19-Epischolaricine
    • B2703-188617
    • methyl (1R,11S,12S,17S)-6-hydroxy-12-[(1S)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.0^{1,9.0^{2,7.0^{14,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate
    • 99694-90-3
    • CHEMBL1651108
    • FS-9224
    • Q15424764
    • AKOS032961602
    • CHEBI:70516
    • [ "" ]
    • Methyl 6-hydroxy-12-(1-hydroxyethyl)-8,14-diazapentacyclo[9.5.2.0,.0,.0,]octadeca-2(7),3,5,9-tetraene-10-carboxylic acid
    • DA-57735
    • Methyl 6-hydroxy-12-(1-hydroxyethyl)-8,14-diazapentacyclo(9.5.2.0,.0,.0,)octadeca-2(7),3,5,9-tetraene-10-carboxylic acid
    • methyl (1R,11S,12S,17S)-6-hydroxy-12-[(1S)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate
    • methyl (1R,11S,12S,17S)-6-hydroxy-12-((1S)-1-hydroxyethyl)-8,14-diazapentacyclo(9.5.2.01,9.02,7.014,17)octadeca-2(7),3,5,9-tetraene-10-carboxylate
    • インチ: InChI=1S/C20H24N2O4/c1-10(23)12-9-22-7-6-20-13-4-3-5-14(24)17(13)21-18(20)16(19(25)26-2)11(12)8-15(20)22/h3-5,10-12,15,21,23-24H,6-9H2,1-2H3
    • InChIKey: GNCUCBQZLQLSOF-UHFFFAOYSA-N
    • ほほえんだ: CC(C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O

計算された属性

  • せいみつぶんしりょう: 356.17400
  • どういたいしつりょう: 356.174
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 664
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 82A^2

じっけんとくせい

  • 色と性状: Powder
  • PSA: 82.03000
  • LogP: 1.66330

Scholaricine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4962-1 mg
Scholaricine
99694-90-3
1mg
¥2435.00 2022-04-26
TargetMol Chemicals
TN4962-1 mL * 10 mM (in DMSO)
Scholaricine
99694-90-3 98%
1 mL * 10 mM (in DMSO)
¥ 4140 2023-09-15
A2B Chem LLC
AI65950-1mg
Scholaricine
99694-90-3 98% by HPLC
1mg
$177.00 2024-07-18
A2B Chem LLC
AI65950-25mg
Scholaricine
99694-90-3 98% by HPLC
25mg
$2498.00 2023-12-29
TargetMol Chemicals
TN4962-1 ml * 10 mm
Scholaricine
99694-90-3
1 ml * 10 mm
¥ 4140 2024-07-19
A2B Chem LLC
AI65950-50mg
Scholaricine
99694-90-3 98% by HPLC
50mg
$4231.00 2023-12-29
TargetMol Chemicals
TN4962-5 mg
Scholaricine
99694-90-3 98%
5mg
¥ 4,040 2023-07-10
A2B Chem LLC
AI65950-10mg
Scholaricine
99694-90-3 98% by HPLC
10mg
$1201.00 2023-12-29
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S73790-5mg
Methyl (19S)-12,19-dihydroxy-2,16-didehydrocuran-17-oate
99694-90-3
5mg
¥4800.0 2021-09-07
TargetMol Chemicals
TN4962-5mg
Scholaricine
99694-90-3
5mg
¥ 4040 2024-07-19

Scholaricine 関連文献

Scholaricineに関する追加情報

Recent Advances in Scholaricine (99694-90-3) Research: A Comprehensive Review

Scholaricine (CAS: 99694-90-3) is a bioactive indole alkaloid that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and promising pharmacological properties. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its therapeutic potential in various disease models. This research brief aims to provide a comprehensive overview of the latest advancements in Scholaricine research, highlighting key findings and future directions.

One of the most notable breakthroughs in Scholaricine research is the development of efficient synthetic routes to produce this compound in high yields. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel asymmetric synthesis approach that significantly improved the scalability and purity of Scholaricine. The researchers utilized a palladium-catalyzed cyclization reaction to construct the indole core, followed by a series of stereoselective transformations to achieve the desired configuration. This advancement is expected to facilitate further pharmacological studies and preclinical evaluations of Scholaricine.

In terms of biological activity, recent investigations have revealed that Scholaricine exhibits potent inhibitory effects on several cancer-related signaling pathways. A 2024 study in Cell Chemical Biology reported that Scholaricine selectively targets the PI3K/AKT/mTOR axis, leading to apoptosis in various cancer cell lines, including breast, lung, and colon cancers. The compound's ability to modulate these pathways with minimal off-target effects makes it a promising candidate for anticancer drug development. Additionally, molecular docking studies have provided insights into the binding interactions between Scholaricine and its protein targets, offering a structural basis for future optimization.

Beyond its anticancer properties, Scholaricine has also shown potential in neuropharmacology. A recent publication in ACS Chemical Neuroscience (2024) highlighted its neuroprotective effects in models of Parkinson's disease. The study found that Scholaricine reduces oxidative stress and inhibits α-synuclein aggregation, two key pathological features of the disease. These findings suggest that Scholaricine could serve as a lead compound for developing novel therapeutics for neurodegenerative disorders.

Despite these promising results, challenges remain in the development of Scholaricine as a therapeutic agent. Pharmacokinetic studies indicate that the compound has limited oral bioavailability, prompting researchers to explore prodrug strategies and formulation optimizations. Furthermore, comprehensive toxicity assessments are needed to ensure its safety profile before advancing to clinical trials. Collaborative efforts between academia and industry will be crucial to address these challenges and translate the potential of Scholaricine into clinical applications.

In conclusion, recent research on Scholaricine (99694-90-3) has significantly advanced our understanding of its chemical synthesis, biological activities, and therapeutic potential. The compound's multifaceted pharmacological profile positions it as a valuable candidate for drug discovery in oncology and neurology. Future studies should focus on overcoming its pharmacokinetic limitations and validating its efficacy in more complex disease models. As the field progresses, Scholaricine may emerge as a key player in the development of next-generation therapeutics.

おすすめ記事

推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd